Cas no 604-84-2 (Phenanthrene-9,10-diol)
Phenanthrene-9,10-diol structure
Product Name:Phenanthrene-9,10-diol
CAS No:604-84-2
MF:C14H10O2
MW:210.228003978729
CID:1620062
PubChem ID:123074
Update Time:2025-04-21
Phenanthrene-9,10-diol Chemical and Physical Properties
Names and Identifiers
-
- phenanthrene-9,10-diol
- 9,10-Hydroxyphenanthrenequinone
- Phenanthrenehydroquinone
- BRN 2370333
- AC1L3VSW
- 9,10-dihydroxy-phenanthrene
- 9,10-di-hydroxyphenanthrene
- 9,10-phenanthrenediol
- AC1Q7AY0
- 9,10-dihydroxyphenanthrene
- 9,10-phenanthrene hydroquinone
- c0541
- 604-84-2
- Q27109356
- DTXSID20209159
- CHEBI:20814
- NS00116029
- 4-06-00-06895 (Beilstein Handbook Reference)
- SCHEMBL888293
- 9,10-Phenanthrenehydroquinone
- DB-082523
- Phenanthrene-9,10-diol
-
- Inchi: 1S/C14H10O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H
- InChI Key: ODUSUXJNDWKJKH-UHFFFAOYSA-N
- SMILES: OC1C(=C2C=CC=CC2=C2C=CC=CC2=1)O
Computed Properties
- Exact Mass: 210.06800
- Monoisotopic Mass: 210.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46000
- LogP: 3.40420
Phenanthrene-9,10-diol Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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